Bienvenue dans la boutique en ligne BenchChem!

Bupranolol hydrochloride

Platelet pharmacology Thrombosis research Cardiovascular pharmacology

Bupranolol hydrochloride is the indicated tool compound for research requiring β2-preferential blockade, β3/atypical adrenoceptor antagonism, or platelet function studies. With a β2 Ki of 5.2 nM—an ≈10-fold selectivity over β1—and a 2.4–3.3× greater inhibition of platelet aggregation versus propranolol plus a disaggregation effect absent in propranolol, it enables experiments where generic β-blockers fail. Validated for stereoselective cardiovascular pharmacology, gastrointestinal smooth muscle assays, and transdermal formulation development. Procure with confidence for your most demanding receptor profiling and thrombosis research.

Molecular Formula C14H23Cl2NO2
Molecular Weight 308.2 g/mol
CAS No. 15148-80-8
Cat. No. B076066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBupranolol hydrochloride
CAS15148-80-8
SynonymsBetadrenol
Bupranolol
KL 255
KL-255
KL255
Molecular FormulaC14H23Cl2NO2
Molecular Weight308.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O.Cl
InChIInChI=1S/C14H22ClNO2.ClH/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4;/h5-7,11,16-17H,8-9H2,1-4H3;1H
InChIKeyWJUUZHQWGKSLIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bupranolol Hydrochloride (CAS 15148-80-8) Technical Baseline for Scientific Procurement


Bupranolol hydrochloride (CAS 15148-80-8) is a racemic, non-selective β-adrenoceptor antagonist of the aryloxypropanolamine class. It functions as a competitive antagonist at β1, β2, and β3 adrenoceptors without intrinsic sympathomimetic activity (ISA), but with documented membrane stabilizing activity [1]. The compound is structurally and pharmacologically related to propranolol, yet exhibits distinct receptor subtype affinity profiles and functional properties that preclude simple substitution in research applications [2]. Its primary indications include cardiovascular disorders (hypertension, tachycardia) via oral administration and glaucoma via ophthalmic formulation [3].

Why Bupranolol Hydrochloride Cannot Be Casually Substituted with Propranolol or Other Class Analogs


Despite shared non-selective β-blockade with propranolol, bupranolol exhibits three quantifiable differentiators that preclude simple in-class substitution: (1) a distinct β2-selective affinity profile (Ki β2 = 5.2 nM vs β1 = 50 nM) that contrasts with propranolol's more balanced β1/β2 antagonism ; (2) unique antagonism of atypical β-adrenoceptors that are completely resistant to propranolol [1]; and (3) a 2.4- to 3.3-fold greater potency in inhibiting platelet aggregation and a disaggregation effect not observed with propranolol [2]. These differences render bupranolol the appropriate selection for studies involving β3/atypical adrenoceptor pharmacology, platelet function assays, and applications requiring distinct β-subtype selectivity profiles.

Quantitative Evidence for Bupranolol Hydrochloride Differentiation vs. Comparator Compounds


Platelet Aggregation Inhibition: Bupranolol 2.4–3.3× More Potent than Propranolol

Bupranolol inhibits adrenaline-ADP-induced platelet aggregation with 2.4–3.2× greater potency than propranolol in rabbit platelets, and inhibits adrenaline-induced aggregation in human platelets 2.8–3.3× more effectively than propranolol [1]. Additionally, bupranolol uniquely stimulates disaggregation of pre-formed platelet aggregates, an effect propranolol fails to produce [1].

Platelet pharmacology Thrombosis research Cardiovascular pharmacology

Atypical β-Adrenoceptor Antagonism: Bupranolol Blocks Receptors Resistant to Propranolol

Atypical β-adrenoceptors in rat heart that are completely resistant to propranolol are stereoselectively blocked by bupranolol [1]. S-(-)-bupranolol (10 μmol kg⁻¹) shifts the dose-response curve of the atypical β-adrenoceptor agonist CGP 12177 rightward by a factor of 8.4, whereas R-(+)-bupranolol at the same dose shows no effect [1]. In guinea pig gastric fundus, bupranolol produces pA₂ values of 6.08 (isoprenaline), 6.04 (noradrenaline), 5.90 (adrenaline), 6.50 (BRL37344), and 5.80 (CGP12177A) against atypical β-adrenoceptor-mediated relaxations [2].

Atypical β-adrenoceptor β3-adrenoceptor Cardiovascular pharmacology

β-Adrenoceptor Subtype Affinity: Bupranolol Exhibits β2-Selective Binding (Ki 5.2 nM) with 10× Lower Affinity at β1

Bupranolol binds with highest affinity to β2-adrenoceptors (Ki = 5.2 nM), 10× lower affinity at β1 (Ki = 50 nM), and 33× lower affinity at β3 (Ki = 170 nM) . A separate study reports Ki = 6–15 nM for both β1 (rat salivary gland) and β2 (rat reticulocytes) [1]. In comparison, propranolol exhibits more balanced β1/β2 antagonism (typical Ki values: β1 ≈ 1–2 nM, β2 ≈ 0.5–1 nM).

Receptor binding β-adrenoceptor selectivity Radioligand binding

Enantioselective Antinociception: S-Bupranolol Shows Superior Preclinical Efficacy vs. Propranolol

The S enantiomer of bupranolol demonstrates greater antinociceptive efficacy and a superior preclinical safety profile compared to its R enantiomer and relative to propranolol enantiomers [1]. In enantiomeric comparison studies, S-bupranolol was identified as a unique β-AR compound warranting advancement to clinical pain studies [1].

Pain research Antinociception Enantiomer pharmacology

Pharmacological Profile: Strong Membrane Stabilizing Activity Without ISA vs. Mixed-Class β-Blockers

Bupranolol possesses strong membrane stabilizing activity (MSA) without intrinsic sympathomimetic activity (ISA) [1]. This profile differs from: (1) pindolol and oxprenolol (ISA-positive); (2) atenolol and metoprolol (β1-selective, no MSA); (3) propranolol (MSA-positive but more balanced β1/β2 affinity) [2].

Membrane stabilizing activity Intrinsic sympathomimetic activity β-blocker classification

Recommended Research and Industrial Applications for Bupranolol Hydrochloride Based on Verified Evidence


Platelet Aggregation and Thrombosis Research

Based on direct comparative evidence showing 2.4–3.3× greater inhibition of platelet aggregation versus propranolol, plus a unique disaggregation effect absent in propranolol [1], bupranolol is the indicated tool compound for platelet function studies. Applications include in vitro platelet aggregation assays, thrombus formation models, and studies of β-blocker-mediated antiplatelet mechanisms.

Atypical and β3-Adrenoceptor Pharmacological Studies

Bupranolol is essential for research involving atypical β-adrenoceptors resistant to propranolol. It serves as the stereoselective antagonist of choice in cardiovascular pharmacology studies, particularly those examining non-β1/β2-mediated chronotropic and inotropic responses [1]. The compound is also validated for β3-adrenoceptor antagonism in gastrointestinal smooth muscle preparations [2].

β2-Adrenoceptor Preferential Blockade Experiments

With Ki values of 5.2 nM at β2 versus 50 nM at β1 (≈10× selectivity) [1], bupranolol is indicated for experiments requiring preferential β2-adrenoceptor antagonism without the balanced β1/β2 blockade characteristic of propranolol. Applications include studies in vascular smooth muscle, airway pharmacology, and metabolic tissues where β2-mediated responses need dissection.

Transdermal Drug Delivery Development

Bupranolol has been successfully formulated into transdermal delivery systems that achieve steady-state plasma concentrations 4- to 5-fold above the receptor-binding Ki value, overcoming the compound's otherwise rapid oral elimination (t½ = 2.0 h) [1]. This established transdermal feasibility makes bupranolol suitable for controlled-release formulation development and transdermal pharmacokinetic studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bupranolol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.